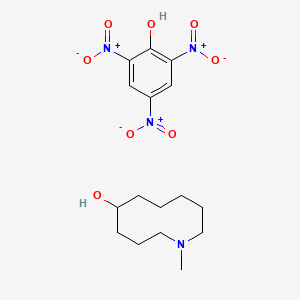
1-Methylazecan-5-ol--2,4,6-trinitrophenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazecan-5-ol–2,4,6-trinitrophenol (1/1) is a chemical compound that combines the structural features of 1-methylazecan-5-ol and 2,4,6-trinitrophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylazecan-5-ol–2,4,6-trinitrophenol typically involves the nucleophilic aromatic substitution reaction of 2,4,6-trinitrophenol with 1-methylazecan-5-ol. This reaction is facilitated by the presence of a strong base, such as sodium hydroxide, which deprotonates the hydroxyl group of 2,4,6-trinitrophenol, making it a better nucleophile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-Methylazecan-5-ol–2,4,6-trinitrophenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylazecan-5-ol–2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and azecans.
Applications De Recherche Scientifique
1-Methylazecan-5-ol–2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylazecan-5-ol–2,4,6-trinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol (TNP): Known for its explosive properties and used in various industrial applications.
1-Methylazecan-5-ol: A precursor in the synthesis of complex organic molecules.
Uniqueness
Unlike its individual components, the compound exhibits enhanced reactivity and stability, making it valuable in various scientific and industrial contexts .
Propriétés
Numéro CAS |
61546-82-5 |
|---|---|
Formule moléculaire |
C16H24N4O8 |
Poids moléculaire |
400.38 g/mol |
Nom IUPAC |
1-methylazecan-5-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H21NO.C6H3N3O7/c1-11-8-4-2-3-6-10(12)7-5-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10,12H,2-9H2,1H3;1-2,10H |
Clé InChI |
KJPRHWAJQNQMOM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCC(CCC1)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


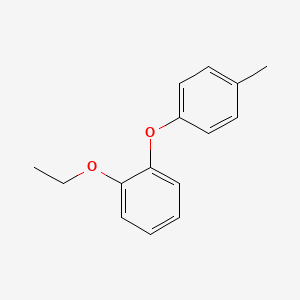
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
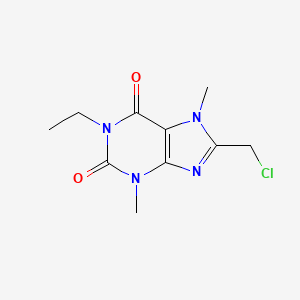
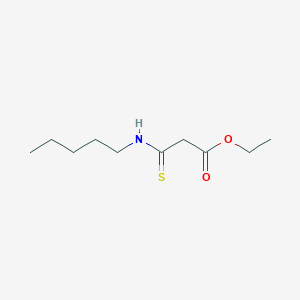
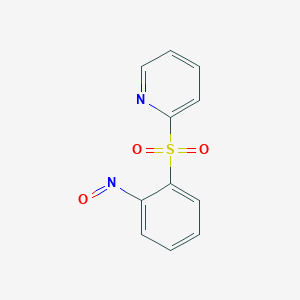
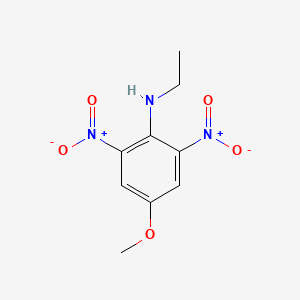
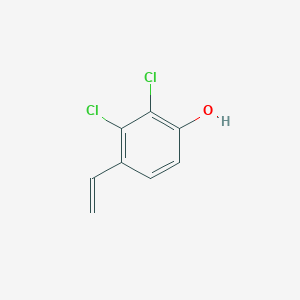
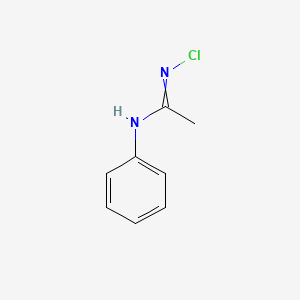
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
